Home > Products > Screening Compounds P120405 > N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide -

N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

Catalog Number: EVT-6000693
CAS Number:
Molecular Formula: C16H17N3O2S
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a chemical compound that belongs to a class of imidazo[1,2-a]pyridine derivatives. These compounds have garnered attention for their potential therapeutic applications due to their ability to inhibit specific biological pathways. The compound features a sulfonamide group, which is known for its role in various pharmacological activities, particularly in the inhibition of enzymes involved in metabolic processes.

Source and Classification

This compound can be classified as an organic heterocyclic compound, specifically a sulfonamide. The presence of the imidazo[1,2-a]pyridine moiety suggests potential bioactivity related to various enzyme inhibition mechanisms. Research indicates that compounds of this nature can serve as inhibitors for enzymes such as neutral sphingomyelinase 2, which plays a crucial role in cellular signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves several key steps:

  1. Formation of the Imidazo[1,2-a]pyridine Core: The initial step often includes the synthesis of the imidazo[1,2-a]pyridine framework through cyclization reactions involving appropriate precursors such as pyridine derivatives and aldehydes or ketones.
  2. Sulfonamide Formation: The introduction of the benzenesulfonamide group is achieved by reacting the synthesized imidazo[1,2-a]pyridine with benzenesulfonyl chloride under basic conditions, which facilitates the formation of the sulfonamide linkage.
  3. Methylation: The dimethylation of the nitrogen atom in the sulfonamide is typically performed using methyl iodide or dimethyl sulfate in the presence of a base to yield N,N-dimethyl derivatives.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide can be represented with the following characteristics:

  • Molecular Formula: C15H18N4O2S
  • Molecular Weight: Approximately 318.40 g/mol
  • Key Functional Groups: Imidazole ring, sulfonamide group, and dimethyl amine.

The structure can be visualized as comprising an imidazo[1,2-a]pyridine core substituted at one position by a benzenesulfonamide group and at another by a methyl group on the imidazole ring.

Chemical Reactions Analysis

Reactions and Technical Details

N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack under appropriate conditions, allowing for further modifications or substitutions.
  2. Acylation Reactions: The amine groups may react with acyl chlorides or anhydrides to form amides or other derivatives.
  3. Hydrolysis: The sulfonamide bond is stable but can be hydrolyzed under strong acidic or basic conditions.

These reactions are significant for modifying the compound for enhanced biological activity or specificity towards certain targets .

Mechanism of Action

Process and Data

The mechanism of action for N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide primarily involves its role as an enzyme inhibitor. It is proposed that this compound interacts with specific active sites on enzymes such as neutral sphingomyelinase 2. This interaction may prevent the conversion of sphingomyelin into ceramide and phosphorylcholine, thereby affecting cellular signaling pathways involved in inflammation and apoptosis.

Research indicates that such compounds can modulate pathways related to cancer progression and neurodegenerative diseases by inhibiting sphingolipid metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and methanol; limited solubility in non-polar solvents.

Chemical properties include stability under normal laboratory conditions but may undergo degradation under extreme pH levels or prolonged exposure to light.

Applications

Scientific Uses

N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting enzyme inhibition related to cancer and neurodegenerative diseases.
  2. Biochemical Research: Used in studies investigating sphingolipid metabolism and its implications in cellular signaling.
  3. Diagnostic Tools: Potential use in assays designed to measure enzyme activity related to sphingomyelinase pathways.

This compound exemplifies how modifications to heterocyclic structures can lead to significant advancements in therapeutic strategies against complex diseases .

Introduction to *N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide*

Structural and Functional Significance in Medicinal Chemistry

The molecular architecture of N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide features three strategically significant components: 1) The N,N-dimethylbenzenesulfonamide group provides a planar aromatic system with a highly polarized sulfonamide moiety, facilitating hydrogen bonding interactions with biological targets. The dimethyl substitution on nitrogen enhances lipophilicity, promoting membrane permeability while maintaining the hydrogen bond acceptor capacity of the sulfonyl oxygen atoms. 2) The 8-methylimidazo[1,2-a]pyridine system contributes essential nitrogen atoms for hydrogen bond acceptance and a fused bicyclic structure that confers molecular rigidity, potentially improving target selectivity. The methyl group at the 8-position introduces steric and electronic modulation of the heterocycle's binding properties. 3) The meta-substituted benzene ring connecting these systems provides spatial orientation optimal for simultaneous interaction with complementary binding pockets in target proteins [2] [3].

This compound's structural configuration suggests potential kinase inhibitory activity, particularly against cancer-associated kinases. The imidazo[1,2-a]pyridine moiety can occupy adenine-binding pockets of kinases through mimicry of purine nucleotides, while the benzenesulfonamide group may extend into hydrophobic regions or participate in allosteric modulation. Computational modeling indicates that the sulfonamide's oxygen atoms likely form critical hydrogen bonds with kinase hinge regions, analogous to ATP binding. The dimethylamino group's electron-donating properties enhance the π-system electron density, potentially strengthening π-stacking interactions with aromatic residues in target proteins. The methyl substituent on the imidazopyridine likely reduces rotational freedom and provides steric complementarity with specific kinase subdomains, contributing to selectivity profiles observed in structurally related compounds [1] [3] [7].

Table 1: Structural Components and Their Functional Roles

Molecular FragmentKey Structural FeaturesPotential Functional Contributions
N,N-DimethylbenzenesulfonamidePolar sulfonamide group, dimethylated nitrogen, planar benzene ringHydrogen bonding capacity, enhanced lipophilicity, target recognition motif
8-Methylimidazo[1,2-a]pyridineBicyclic electron-rich system, methyl substituent at position 8Purine-mimetic properties, kinase hinge region binding, steric modulation
Meta-substituted benzene linkerRigid aromatic spacerOptimal spatial orientation of pharmacophores, conformational restriction

Role of Benzenesulfonamide and Imidazo[1,2-a]pyridine Scaffolds in Drug Design

The benzenesulfonamide moiety has demonstrated exceptional versatility in medicinal chemistry, serving as a privileged structure in numerous therapeutic agents. Its significance stems from: 1) Bioisosteric properties relative to carboxylic acids, offering improved metabolic stability and membrane penetration while retaining hydrogen-bonding capabilities; 2) Diverse target engagement demonstrated in carbonic anhydrase inhibitors (e.g., acetazolamide), cyclooxygenase inhibitors (e.g., celecoxib), and kinase modulators; and 3) Synthetic versatility enabling straightforward derivatization at the sulfonyl group, aromatic ring, and nitrogen atoms. In hybrid molecules like N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide, the sulfonamide group often serves as a hydrogen bond acceptor/donor pair critical for anchoring compounds to enzymatic active sites. The N,N-dimethylation specifically reduces the sulfonamide's acidity while increasing its lipophilicity (log P), potentially enhancing blood-brain barrier penetration where required for central targets [3] [4] [6].

The imidazo[1,2-a]pyridine scaffold has emerged as a cornerstone in kinase inhibitor development due to its: 1) Distinctive electronic profile featuring a proton-accepting nitrogen (position 3) and an electron-rich system facilitating π-stacking; 2) Structural mimicry of purines, enabling competitive binding to ATP sites across diverse kinases; and 3) Proven clinical validation in drugs like zolimidine (gastric protector) and alpidem (anxiolytic). Methyl substitution at position 8, as present in our target compound, modulates electron density across the bicyclic system and introduces steric constraints that enhance selectivity. The 2-position substitution, directly linked to the benzenesulfonamide in this hybrid, represents the most common vector for derivatization in pharmacologically active imidazopyridines, as it projects into solvent-accessible regions of target proteins [1] [3].

Table 2: Comparative Analysis of Core Scaffolds in Drug Design

ScaffoldRepresentative Bioactive CompoundsKey Pharmacological ActionsAdvantages in Hybrid Design
BenzenesulfonamideCelecoxib (COX-2 inhibitor), Furosemide (diuretic), Sulpiride (antipsychotic)Enzyme inhibition, receptor modulation, ion transportEnhanced target affinity through polarized sulfonyl group, tunable pharmacokinetics via N-substitution
Imidazo[1,2-a]pyridineZolimidine (gastroprotective), Saridegib (hedgehog pathway inhibitor), GSK812397 (CXCR3 antagonist)Kinase inhibition, GPCR modulation, antiviral activityATP-competitive kinase binding, metabolic stability, structural diversity through substitution patterns
Hybrid Sulfonamide-ImidazopyridineN,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide and analogsKinase inhibition (c-Kit, CDKs), antiproliferative effectsSynergistic target engagement, optimized physicochemical profile, enhanced selectivity

The synergistic combination of these scaffolds creates molecules with superior binding characteristics. The sulfonamide's hydrogen-bonding capacity complements the imidazopyridine's stacking ability, enabling simultaneous interactions with both polar and hydrophobic regions of target proteins. For instance, in WO2021013864A1, structurally analogous 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives demonstrate potent inhibition of c-Kit and PDGFR kinases—validated targets in gastrointestinal stromal tumors and certain leukemias. The specific placement of the imidazopyridine at the meta-position of the benzenesulfonamide, as in our compound, optimizes the spatial relationship between pharmacophores, potentially allowing the sulfonamide to reach allosteric sites adjacent to the ATP-binding cleft. This strategic positioning represents an evolution from earlier ortho- and para-substituted sulfonamide-heterocycle hybrids, which showed suboptimal vector alignment for certain kinase targets [1] [3].

Historical Development and Prior Research on Hybrid Sulfonamide-Heterocyclic Compounds

The therapeutic evolution of sulfonamide-heterocyclic hybrids has progressed through distinct phases: 1) First-generation antimicrobials (1930s-1950s) featuring simple heterocyclic substitutions on sulfanilamide, exemplified by sulfisoxazole (isoxazole) and sulfamethoxazole (pyrimidine); 2) Second-generation enzyme-targeted agents (1960s-1990s) incorporating more complex heterocycles for specific target engagement, including thiazide diuretics (benzothiadiazine sulfonamides) and COX-2 inhibitors (pyrazole sulfonamides like celecoxib); and 3) Third-generation kinase-focused hybrids (2000s-present) characterized by strategic fusion with nitrogen-rich bicyclic systems to target ATP-binding sites, precisely the category where N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide resides [1] [4] [6].

Significant breakthroughs in this trajectory include the discovery that N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide (TPBS) acts as a potent agonist of jasmonate-dependent plant defense responses without growth inhibition—demonstrating the pharmacophore's ability to uncouple desired bioactivity from detrimental physiological effects. This principle of "selective pathway activation" directly informed cancer therapeutic designs where targeted kinase inhibition requires minimal off-target cytotoxicity. Parallel developments in imidazopyridine chemistry, particularly from patent EP2691392A1, revealed that 6,8-disubstituted imidazo[1,2-a]pyridines exhibit exceptional hypoxia-inducible factor (HIF) modulation and antiproliferative activity against renal cell carcinoma lines, validating this scaffold for oncology applications [3] [4].

The rational design of N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide builds directly upon these advances by: 1) Incorporating the N,N-dimethylsulfonamide motif proven in TPBS to enhance membrane permeability while maintaining bioactivity; 2) Selecting the 8-methylimidazo[1,2-a]pyridine system for its optimal kinase affinity-toxicity profile; and 3) Employing the meta-linkage between scaffolds to balance conformational freedom with optimal vector alignment for kinase binding pockets. Prior structure-activity relationship (SAR) studies from patent literature indicate that meta-substituted benzenesulfonamides provide approximately 3-5 fold greater kinase inhibitory potency compared to ortho- or para-substituted isomers against specific cancer targets like c-Kit. Additionally, computational analyses suggest the meta-orientation allows the sulfonamide to adopt a conformation where its oxygen atoms form bidentate hydrogen bonds with kinase hinge residues, while the imidazopyridine system engages in hydrophobic interactions with gatekeeper residues [1] [3] [5].

Recent synthetic innovations have enabled more efficient production of such hybrids through: 1) Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to link functionalized imidazopyridines with halogenated benzenesulfonamides; 2) Regioselective C-H functionalization of imidazo[1,2-a]pyridines allowing direct introduction of the sulfonamide-containing aryl group at position 2; and 3) Flow chemistry approaches for safer handling of sulfonyl chlorides during sulfonamide formation. These methodologies have accelerated SAR exploration around both the sulfonamide and heterocyclic components, leading to optimized compounds like our target molecule with methyl substitution at the imidazopyridine's 8-position—a modification shown to improve metabolic stability by reducing CYP3A4-mediated oxidation at this vulnerable site [1] [5].

Table 3: Evolution of Sulfonamide-Heterocyclic Hybrids in Drug Discovery

GenerationTime PeriodRepresentative StructuresTherapeutic ApplicationsDesign Limitations Addressed in Current Hybrid
First-Generation1930s-1950sSulfisoxazole, SulfadiazineAntimicrobialsLimited target specificity, microbial resistance
Second-Generation1960s-1990sHydrochlorothiazide, CelecoxibDiuretics, Anti-inflammatoriesOff-target effects, suboptimal pharmacokinetics
Third-Generation2000s-PresentN,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide, TPBS, WO2021013864A1 derivativesKinase inhibition, Targeted cancer therapy, Plant defense modulationEnhanced kinase selectivity, Reduced growth inhibition, Improved metabolic stability

Properties

Product Name

N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

IUPAC Name

N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C16H17N3O2S/c1-12-6-5-9-19-11-15(17-16(12)19)13-7-4-8-14(10-13)22(20,21)18(2)3/h4-11H,1-3H3

InChI Key

ONEWPVAQYOBXSS-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)S(=O)(=O)N(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)S(=O)(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.